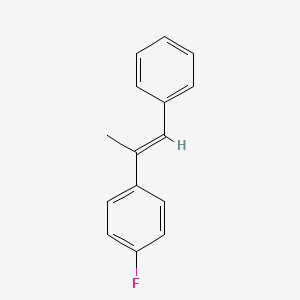
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene is an organic compound that belongs to the class of fluoroalkenes. This compound is characterized by the presence of a fluoro group attached to a benzene ring, which is further connected to a phenylpropene moiety. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene can be achieved through various synthetic routes. One common method involves the hydroarylation of unsymmetrical alkynes using carboxylates as directing groups. This process typically employs a catalyst system composed of [Ru(C6Me6)Cl2]2, potassium carbonate, guanidine carbonate, and mesitoic acid . The reaction conditions include carboxylate-directed ortho-C-H bond activation followed by regioselective addition to the alkyne C-C triple bond with concerted decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming fluoro-substituted alkanes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Fluoro-substituted ketones or alcohols.
Reduction: Fluoro-substituted alkanes.
Substitution: Various fluoro-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The phenylpropene moiety can interact with hydrophobic pockets in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Similar structure but different stereochemistry.
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Lacks the fluoro group, resulting in different chemical properties.
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Contains additional substituents on the benzene ring, altering its reactivity.
Uniqueness
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene is unique due to its (E)-configuration and the presence of the fluoro group, which imparts distinct chemical and physical properties. These features make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H13F |
|---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-fluoro-4-[(E)-1-phenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C15H13F/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3/b12-11+ |
InChI Key |
INIMWLSUJHDZTI-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


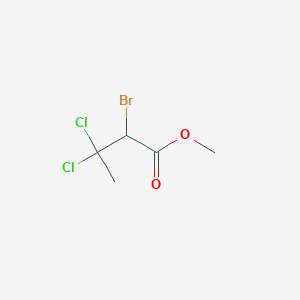
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
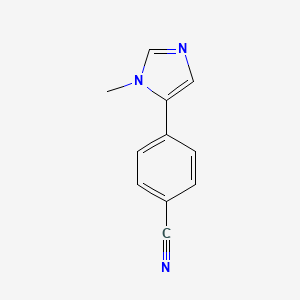
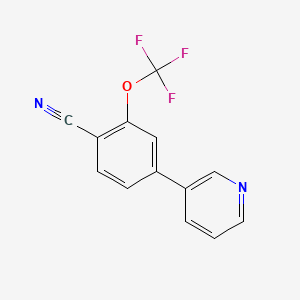

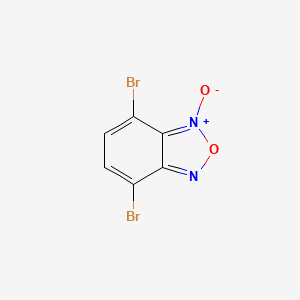
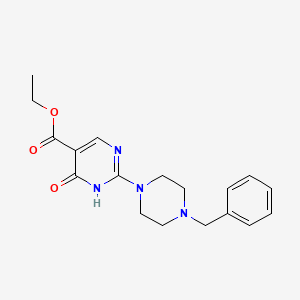
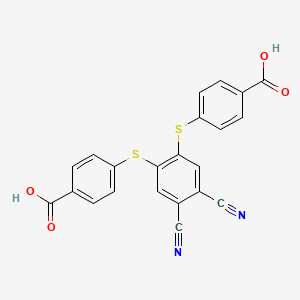
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
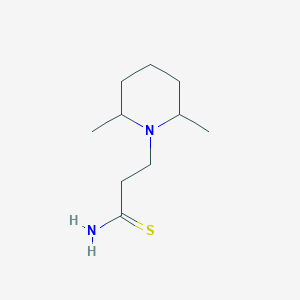
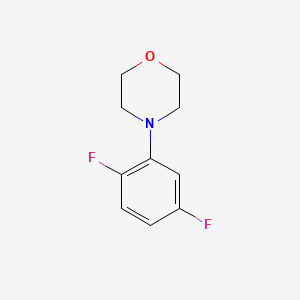
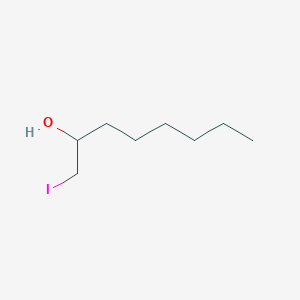
![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
